physical and chemical properties of 2-methyl-5-(pentafluorosulfur)benzoic acid
physical and chemical properties of 2-methyl-5-(pentafluorosulfur)benzoic acid
The Pentafluorosulfanyl Advantage: Physical, Chemical, and Pharmacological Profiling of 2-Methyl-5-(pentafluorosulfur)benzoic acid
Executive Summary: The Rise of the "Super-CF3" Bioisostere
In contemporary medicinal chemistry, the integration of fluorinated moieties is a widely adopted strategy to modulate lipophilicity, metabolic stability, and target binding affinity. While the trifluoromethyl (–CF3) group has historically dominated this space, the pentafluorosulfanyl (–SF5) group has emerged as a superior bioisostere, frequently dubbed the "super-CF3" group due to its enhanced electronegativity, greater steric bulk, and unparalleled chemical stability[1][2].
As a Senior Application Scientist, I have observed that the strategic deployment of highly specific building blocks—such as 2-methyl-5-(pentafluorosulfur)benzoic acid (CAS: 623943-54-4) —can drastically accelerate lead optimization. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, mechanistic rationale in drug design, and field-proven, self-validating experimental protocols for its integration into complex molecular scaffolds.
Molecular Architecture and Physicochemical Profiling
The structural framework of 2-methyl-5-(pentafluorosulfur)benzoic acid combines three distinct functional handles on a benzene ring: a carboxylic acid for synthetic functionalization, an ortho-methyl group introducing a steric twist, and a meta-pentafluorosulfanyl group driving the electronic and lipophilic profile[3].
Causality in Molecular Design
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The –SF5 Group: The octahedral geometry of the pentafluorosulfanyl group effectively shields the central sulfur atom, rendering it highly resistant to hydrolytic and oxidative metabolic pathways (e.g., cytochrome P450-mediated degradation). Furthermore, its strong electron-withdrawing nature (Hammett constants: σp = 0.68, σm = 0.61) significantly increases the acidity of the benzoic acid moiety compared to its non-fluorinated analogs, altering the pKa and improving solubility profiles in physiological environments.
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The ortho-Methyl Effect: The presence of the methyl group at the 2-position forces the adjacent carboxylic acid out of coplanarity with the aromatic ring. This steric hindrance prevents resonance overlap, localizing the electron density on the carboxylate. In drug-target interactions, this specific 3D topology often translates to highly selective binding kinetics, minimizing off-target promiscuity.
Quantitative Data Summary
The fundamental physical and chemical properties of the compound are consolidated below for rapid reference[3][4]:
| Property | Value / Description |
| IUPAC Name | 2-Methyl-5-(pentafluoro- λ6 -sulfanyl)benzoic acid |
| CAS Registry Number | 623943-54-4 |
| Molecular Formula | C8H7F5O2S |
| Molecular Weight | 262.19 g/mol |
| Physical State | Solid |
| Electronic Profile (–SF5) | Strongly electron-withdrawing (Inductive and Resonance) |
| Lipophilicity (–SF5 vs –CF3) | Hansch π parameter: 1.51 (–SF5) vs 0.88 (–CF3) |
Mechanistic Rationale in Drug Design: SF5 vs. CF3
The decision to utilize 2-methyl-5-(pentafluorosulfur)benzoic acid over its –CF3 or tert-butyl counterparts is rarely arbitrary; it is driven by the need to overcome specific pharmacokinetic or pharmacodynamic liabilities.
Recent structure-activity relationship (SAR) studies, including those targeting human dihydroorotate dehydrogenase (HDHODH) and the AAA ATPase p97, demonstrate that replacing a –CF3 group with an –SF5 group can yield surprising shifts in bioactivity[5]. While the –SF5 group is larger (volume ≈ 36.3 Å 3 vs 21.3 Å 3 for –CF3), its unique electrostatic potential surface allows it to engage in orthogonal dipole-dipole interactions within hydrophobic binding pockets that –CF3 cannot access[1].
Fig 1. Bioisosteric evolution from -CF3 and -tBu to the superior -SF5 functional group.
Synthetic Utility and Self-Validating Coupling Protocol
To leverage 2-methyl-5-(pentafluorosulfur)benzoic acid in the synthesis of active pharmaceutical ingredients (APIs), the most common transformation is amide bond formation. Because the –SF5 group withdraws electron density from the aromatic ring, the carboxylate is slightly deactivated. Therefore, standard coupling reagents (like DCC) often result in sluggish kinetics and poor yields.
Expertise Insight: The causality behind selecting HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent lies in its ability to form a highly reactive HOAt ester intermediate. This overcomes the electronic deactivation caused by the –SF5 group and the steric hindrance of the ortho-methyl group, driving the reaction to completion rapidly.
Self-Validating Experimental Methodology: Amide Coupling
This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure that each chemical transition is verified before proceeding, eliminating downstream purification failures.
Reagents Required:
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2-Methyl-5-(pentafluorosulfur)benzoic acid (1.0 eq)
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Primary or Secondary Amine (1.2 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Workflow:
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Substrate Solubilization: Dissolve 1.0 eq of 2-methyl-5-(pentafluorosulfur)benzoic acid in anhydrous DMF under an inert nitrogen atmosphere.
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Validation Check: Ensure the solution is completely clear. The high lipophilicity of the –SF5 group necessitates thorough solvation before activation.
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Carboxylate Activation: Cool the reaction vessel to 0°C. Add 1.2 eq of HATU followed dropwise by 2.5 eq of DIPEA. Stir for 15 minutes.
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Causality: Initiating at 0°C prevents the degradation of the highly reactive HOAt-ester intermediate by adventitious moisture.
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Nucleophilic Addition: Introduce 1.2 eq of the target amine to the mixture. Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) over 2 hours.
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In-Process Control (IPC) via LC-MS: Sample 5 μ L of the reaction mixture, dilute in methanol, and analyze via LC-MS.
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Self-Validation Loop: You must observe the disappearance of the active ester mass. If the reaction stalls (starting material >5%), do not add more HATU. The system dictates adding 0.2 eq of the amine, as the electron-withdrawing –SF5 group ensures the active ester is formed quantitatively; stalls are strictly due to amine nucleophilicity limits.
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Aqueous Workup & Isolation: Quench the reaction with saturated aqueous NaHCO 3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, then brine.
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Validation Check: The 1M HCl wash is critical. Check the pH of the aqueous layer (must be < 3) to guarantee the complete removal of residual DIPEA, which otherwise co-elutes during chromatography.
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Purification: Dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure –SF5 substituted amide.
Fig 2. Self-validating amide coupling workflow for 2-methyl-5-(SF5)benzoic acid.
Conclusion
2-Methyl-5-(pentafluorosulfur)benzoic acid represents a highly privileged building block in modern drug discovery. By understanding the causality between its unique structural features—the steric influence of the ortho-methyl group and the profound electronic/lipophilic effects of the –SF5 group—researchers can rationally design therapeutics with enhanced metabolic stability and target affinity. Adhering to rigorous, self-validating synthetic protocols ensures that this valuable bioisostere is incorporated efficiently, minimizing attrition in the drug development pipeline.
References
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement PubMed / National Library of Medicine[Link]
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Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry Figshare / University of Sussex[Link][1]
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Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds Centre for Medicines Discovery (CMD), University of Oxford[Link][5]
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Enabling SF5 introduction: Paving the way toward unexplored bioisosteres and novel PET radiotracers KU Leuven Research[Link][2]
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 ACS Medicinal Chemistry Letters[Link]
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CAS RN 623943-54-4 | 2-Methyl-5-(pentafluorosulfur)benzoic acid Fisher Scientific[Link][4]
Sources
- 1. sussex.figshare.com [sussex.figshare.com]
- 2. Research Portal - Enabling SF5 introduction: Paving the way toward unexplored bioisosteres and novel PET radiotracers [research.kuleuven.be]
- 3. Page loading... [guidechem.com]
- 4. CAS RN 623943-54-4 | Fisher Scientific [fishersci.es]
- 5. Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
